molecular formula C16H18N2OS B5798375 1-(4-Ethylphenyl)-3-(3-methoxyphenyl)thiourea

1-(4-Ethylphenyl)-3-(3-methoxyphenyl)thiourea

Cat. No.: B5798375
M. Wt: 286.4 g/mol
InChI Key: JANPXNZIUXVMOP-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-(3-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 4-ethylphenyl isothiocyanate with 3-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(4-Ethylphenyl)-3-(3-methoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-(3-methoxyphenyl)thiourea
  • 1-(4-Ethylphenyl)-3-(4-methoxyphenyl)thiourea
  • 1-(4-Ethylphenyl)-3-(3-chlorophenyl)thiourea

Uniqueness

1-(4-Ethylphenyl)-3-(3-methoxyphenyl)thiourea is unique due to the presence of both ethyl and methoxy substituents on the aromatic rings. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from other thioureas.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-3-12-7-9-13(10-8-12)17-16(20)18-14-5-4-6-15(11-14)19-2/h4-11H,3H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANPXNZIUXVMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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